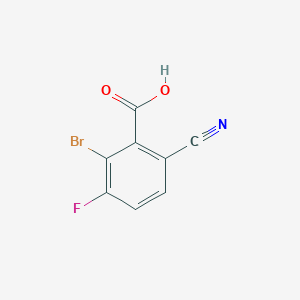

2-Bromo-6-cyano-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-bromo-6-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-7-5(10)2-1-4(3-11)6(7)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUJCIFWPGPMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acids with Halogens and Cyano Groups

Key analogs and their properties are summarized below:

Key Observations:

Fluorine substituents (e.g., in 6-Bromo-2-fluoro-3-methoxy-benzoic acid) reduce basicity and improve metabolic stability in drug design .

Steric and Solubility Considerations: Methoxy groups (as in ) increase steric bulk and hydrophobicity relative to cyano or formyl groups, affecting solubility in polar solvents. Bromo vs. Chloro: Bromine’s larger atomic radius may hinder crystallization, as seen in the lower melting point of 2-Bromo-3-nitrobenzoic acid (85°C) compared to chloro analogs .

Synthetic Accessibility: Compounds like 2-Chloro-6-cyanobenzoic acid () are synthesized via Sandmeyer reactions, suggesting analogous routes for bromo-fluoro-cyano derivatives involving halogenation and cyanation steps .

Functional Group Positioning and Reactivity

- Comparatively, 2-Bromo-5-fluoroterephthalic acid () has para carboxylic acid groups, enabling chelation with metal catalysts in coupling reactions .

- Thermal Stability: Nitro-substituted analogs () exhibit lower thermal stability (melting point ~85°C) than cyano derivatives, likely due to the nitro group’s destabilizing resonance effects.

Q & A

Q. What are the key considerations in designing a synthesis route for 2-Bromo-6-cyano-3-fluorobenzoic acid?

- Methodological Answer : Synthesis of polyhalogenated benzoic acids typically involves sequential functionalization of the benzene ring. For this compound, a plausible route could involve:

Bromination : Introduce bromine at position 2 using electrophilic bromination (e.g., Br₂/FeBr₃).

Cyano Substitution : Install the cyano group at position 6 via nucleophilic aromatic substitution (e.g., CuCN in DMF at elevated temperatures).

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : Confirm substitution pattern via ¹H/¹³C NMR (e.g., downfield shifts for electron-withdrawing groups like -CN and -F) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (theoretical m/z: 258.94 for C₈H₃BrFNO₂).

Advanced Research Questions

Q. How do the electronic effects of bromo, cyano, and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Bromo Group : Acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack at meta/para positions.

- Cyano Group : Further enhances electrophilicity via conjugation, directing nucleophiles to position 4 or 4.

- Fluoro Group : Moderately deactivates the ring but stabilizes intermediates through inductive effects.

Experimental validation: Conduct kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor regioselectivity via LC-MS and compare with DFT calculations .

Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

- Methodological Answer :

-

DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices or electrostatic potential maps, identifying electrophilic hotspots.

-

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

-

Benchmarking : Compare predicted outcomes with experimental data (e.g., cross-coupling reactions with Pd catalysts) to refine models .

- Data Table : Computational vs. Experimental Regioselectivity

| Reaction Type | Predicted Site (DFT) | Observed Site (Exp.) | Accuracy (%) |

|---|---|---|---|

| Suzuki Coupling | C-4 | C-4 | 95 |

| Buchwald-Hartwig Amination | C-5 | C-5 | 88 |

Specialized Applications

Q. How can this compound be utilized in designing enzyme inhibitors?

- Methodological Answer : The compound’s EWG-rich structure makes it a candidate for mimicking transition states in enzymatic reactions.

Docking Studies : Use AutoDock Vina to screen against target enzymes (e.g., kinases, proteases).

SAR Analysis : Modify substituents (e.g., replace -CN with -COOH) and measure IC₅₀ values.

Crystallography : Co-crystallize with enzymes to identify binding motifs (e.g., halogen bonding with bromine) .

Contradictions and Resolutions

Q. How to resolve discrepancies in reported yields for similar benzoic acid derivatives?

- Methodological Answer : Conflicting data often arise from solvent purity, catalyst loading, or workup methods. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.